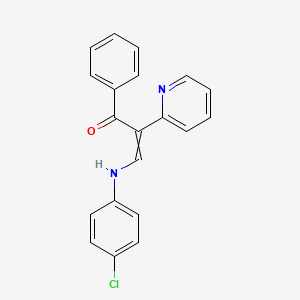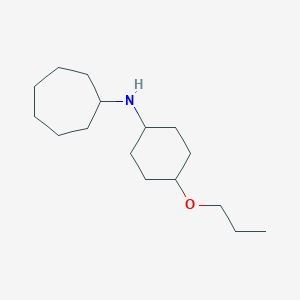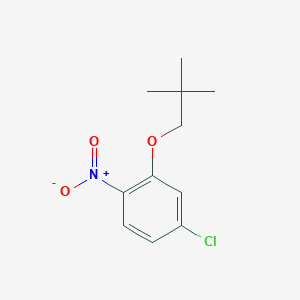
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple methoxy groups and a benzyloxy substituent, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with coumarin precursors under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one
- 7-(Benzyloxy)-3-(4-methoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one
- 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-ethoxyethyl)-2H-1-benzopyran-2-one
Uniqueness
The presence of the benzyloxy group and multiple methoxy substituents in 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one distinguishes it from similar compounds. These structural features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
946534-21-0 |
|---|---|
Molekularformel |
C27H26O6 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C27H26O6/c1-29-14-13-22-21-11-10-20(32-17-18-7-5-4-6-8-18)16-25(21)33-27(28)26(22)23-12-9-19(30-2)15-24(23)31-3/h4-12,15-16H,13-14,17H2,1-3H3 |
InChI-Schlüssel |
MMHYTSHEVHTKQS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)
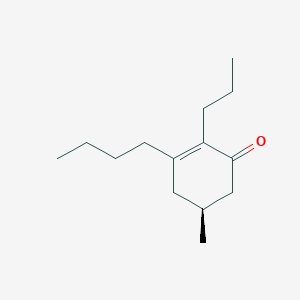

![(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine](/img/structure/B12625832.png)
![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)

![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
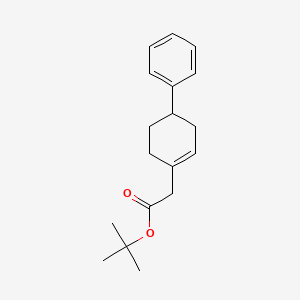
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)
